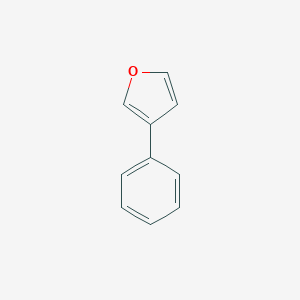

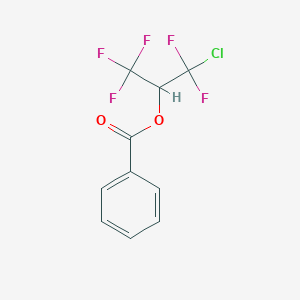

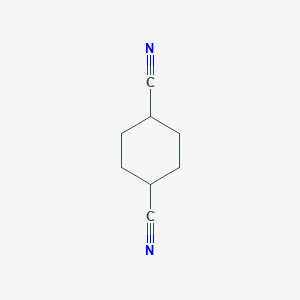

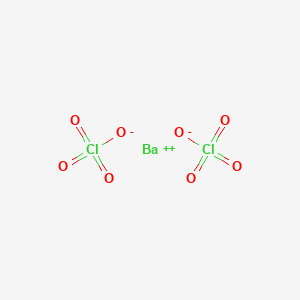

![molecular formula C10H13ClN2OS B080841 N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea CAS No. 13908-50-4](/img/structure/B80841.png)

N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea has been extensively studied. For instance, 1-Aryl-3-(2-chloroethyl) ureas, derived from reactions involving 4-phenylbutyric acid and alkylanilines, have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells in vitro (Gaudreault et al., 1988). Another study focused on the synthesis and biological evaluation of N-aryl-N'-(2-chloroethyl)ureas (CEUs) and their derivatives, highlighting the importance of certain structural features for cytotoxic activity (Mounetou et al., 2001).

科学的研究の応用

Agricultural Applications

Urea derivatives, including those similar to N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea, are extensively studied for their roles in agriculture, particularly as nitrogen fertilizers. The research highlighted by Bremner (1995) focuses on addressing issues such as ammonia volatilization, nitrite accumulation, and phytotoxicity through the use of urease inhibitors, which could potentially include compounds like N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea (Bremner, 1995).

Environmental Remediation

The application of urea derivatives in environmental remediation, particularly in reducing nitrogen loss and enhancing fertilizer efficiency, is underscored in studies by Chalk et al. (2015). Slow- and controlled-release nitrogen fertilizers, which could potentially incorporate N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea derivatives, are designed to synchronize nitrogen availability with plant demand, thus reducing environmental impact (Chalk, Craswell, Polidoro, & Chen, 2015).

Biomedical Research

In the biomedical field, urea derivatives are investigated for their therapeutic potentials. Jagtap et al. (2017) review the significance of urea in drug design, highlighting the versatility of urea derivatives, including their role in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This suggests potential medicinal applications for N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea derivatives in drug development (Jagtap, Kondekar, Sadani, & Chern, 2017).

Energy Storage

Rollinson et al. (2011) provide an insight into the use of urea as a hydrogen carrier for fuel cells, highlighting its stability, non-toxic nature, and ease of transport and storage. While this research does not directly reference N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea, it suggests a framework within which urea derivatives could be evaluated for energy storage applications (Rollinson, Jones, Dupont, & Twigg, 2011).

Safety And Hazards

This would involve a discussion of any hazards associated with the compound, including toxicity, flammability, and environmental impact.

将来の方向性

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.

I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!

特性

IUPAC Name |

1-(2-chloroethyl)-3-(4-methylsulfanylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2OS/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXUKJIIFCCPFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)NC(=O)NCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930310 |

Source

|

| Record name | N'-(2-Chloroethyl)-N-[4-(methylsulfanyl)phenyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea | |

CAS RN |

13908-50-4 |

Source

|

| Record name | 13908-50-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(2-Chloroethyl)-N-[4-(methylsulfanyl)phenyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。